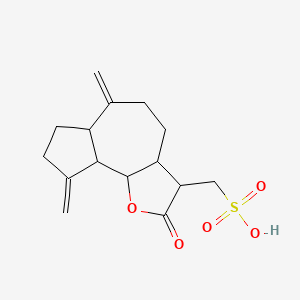
11-epi-Sulfocostunolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-epi-Sulfocostunolide A is a sesquiterpene lactone with a unique sulfonic acid groupThis compound is known for its potent cytotoxic effects against tumor cells and its ability to inhibit bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-Sulfocostunolide A typically involves the catalytic hydrogenation of dehydrocostus lactone, followed by esterification with dibutyl phthalate . The reaction conditions often require the presence of NADPH and molecular oxygen, as the formation of the lactone ring is catalyzed by a cytochrome P450 enzyme .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as the expression of relevant enzymes in microbial systems, could also be explored for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 11-epi-Sulfocostunolide A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as dihydrocostunolide and other sulfonated guaianolides .
Aplicaciones Científicas De Investigación
11-epi-Sulfocostunolide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their derivatives.
Biology: Investigated for its cytotoxic effects on tumor cells and its antibacterial properties.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxicity.
Mecanismo De Acción
The mechanism of action of 11-epi-Sulfocostunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit cell proliferation by inducing apoptosis in tumor cells. The compound’s sulfonic acid group plays a crucial role in its bioactivity, possibly by interacting with specific enzymes or receptors involved in cell growth and survival .
Comparación Con Compuestos Similares
Costunolide: A sesquiterpene lactone with similar cytotoxic properties.
Dihydrocostunolide: A reduced form of costunolide with comparable bioactivity.
Sulfocostunolide B: Another sulfonated guaianolide isolated from Saussurea lappa
Uniqueness: 11-epi-Sulfocostunolide A is unique due to its specific sulfonic acid group, which enhances its solubility and bioactivity compared to other sesquiterpene lactones. This structural feature makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H20O5S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl)methanesulfonic acid |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19) |
Clave InChI |
IDSMFDGIKYVJPL-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


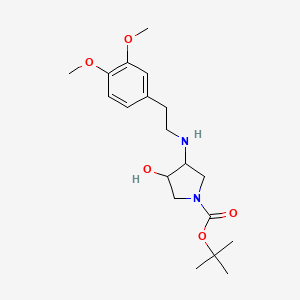
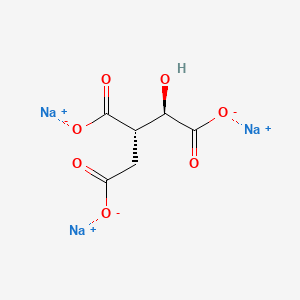
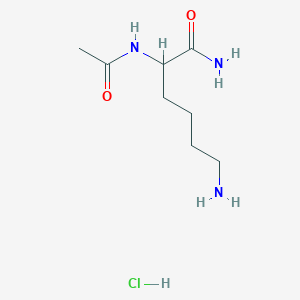
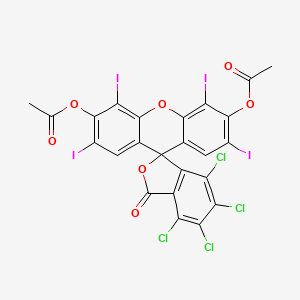
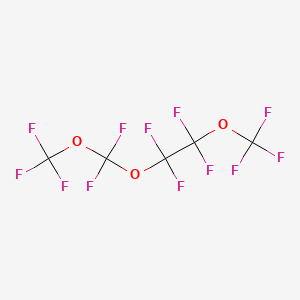
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
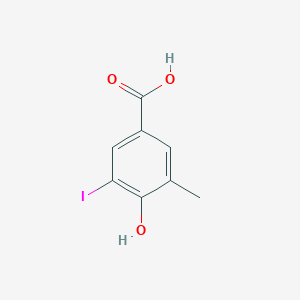
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
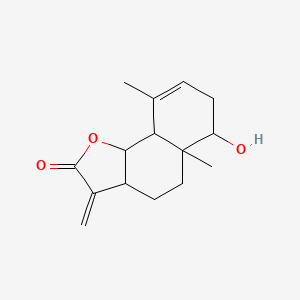
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)

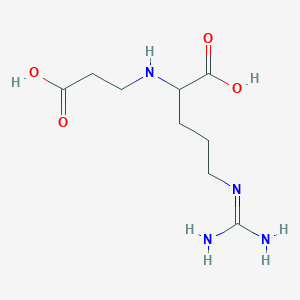
![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
